molecular formula C9H10BrN3O B7810098 2-Amino-5-bromo-N-cyclopropylnicotinamide

2-Amino-5-bromo-N-cyclopropylnicotinamide

Cat. No.: B7810098
M. Wt: 256.10 g/mol
InChI Key: XQDUHXXXKDOOLP-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-N-cyclopropylnicotinamide is a chemical compound with the molecular formula C9H10BrN3O It is a derivative of nicotinamide, featuring a bromine atom at the 5-position and a cyclopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-N-cyclopropylnicotinamide typically involves the bromination of a nicotinamide derivative followed by the introduction of the cyclopropyl group. One common method includes:

    Bromination: Starting with 2-amino-nicotinamide, bromination is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.

    Cyclopropylation: The brominated intermediate is then reacted with cyclopropylamine under suitable conditions, often involving a base such as triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-N-cyclopropylnicotinamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: De-brominated nicotinamide.

    Substitution: Various substituted nicotinamides depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-bromo-N-cyclopropylnicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to nicotinamide, which is involved in various metabolic processes.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-N-cyclopropylnicotinamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. Its structural similarity to nicotinamide suggests it may interact with enzymes and receptors involved in cellular metabolism and signaling. The bromine atom and cyclopropyl group may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromo-N-methyl-nicotinamide
  • 2-Amino-5-chloro-N-cyclopropylnicotinamide
  • 2-Amino-5-bromo-N-ethyl-nicotinamide

Uniqueness

2-Amino-5-bromo-N-cyclopropylnicotinamide is unique due to the presence of both a bromine atom and a cyclopropyl group, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and potential as a therapeutic agent compared to similar compounds.

Properties

IUPAC Name

2-amino-5-bromo-N-cyclopropylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3O/c10-5-3-7(8(11)12-4-5)9(14)13-6-1-2-6/h3-4,6H,1-2H2,(H2,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDUHXXXKDOOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(N=CC(=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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